Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of 4-nitro-1,2,3-triazoles, which are structurally related to methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, can be achieved from sodium azide and gem-dinitro compounds. These compounds are derived from dinitroacetic acid ester through several transformations. This method provides a chemoselective approach to synthesizing 4-nitro-5-amino- and 4,5-dinitro-1,2,3-triazoles, highlighting the versatility of nitro triazole compounds in synthesis (Baryshnikov et al., 1992).
Molecular Structure Analysis
In the context of molecular structure analysis, 1,2,4-triazole derivatives exhibit a range of structural configurations due to their synthesis routes. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with nitrosofurazan derivatives leads to energetic materials with optimal oxygen balance and high decomposition onset temperatures, indicating the structural stability and potential energetic applications of these materials (Gulyaev et al., 2021).
Chemical Reactions and Properties
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives undergo various chemical reactions, contributing to their chemical diversity and potential applications. For example, the nitration of 4-nitro-1,2,3-triazole can yield 2,4-dinitro-1,2,3-triazole, a process that illustrates the chemical reactivity of triazole compounds towards further functionalization (Baryshnikov et al., 1992).
Physical Properties Analysis
The physical properties of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives, such as density and thermal stability, are crucial for their potential applications. The synthesized compounds from 1-amino-3-nitro-1H-1,2,4-triazole exhibit high densities and decomposition onset temperatures, indicating their suitability for use in energetic materials (Gulyaev et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and the ability to form stable structures, are integral to understanding the applications of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. The formation of stable complexes with different substituents, as shown in the synthesis and reactivity studies, highlights the compound's versatility and potential for further exploration in materials science (Gulyaev et al., 2021).
Scientific Research Applications
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Energetic Materials
- Field : Chemistry, specifically the study of energetic materials .
- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .
- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
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Anticancer Agents
- Field : Medicinal Chemistry, specifically the development of anticancer agents .
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .
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Antiviral Agents
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Propellants and Explosives
- Field : Chemistry, specifically the study of propellants and explosives .
- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of propellants and explosives .
- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
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Pharmacological Potentials
- Field : Medicinal Chemistry, specifically the development of drugs .
- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
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Organic Synthesis and Chemical Biology
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Energetic Materials
- Field : Chemistry, specifically the study of energetic materials .
- Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .
- Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
- Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
-
Pharmaceuticals
- Field : Medicinal Chemistry, specifically the development of drugs .
- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
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Organic Synthesis and Chemical Biology
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Sustainable Construction of Differentially Functionalized 1,2,4-triazoles
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISXCYXLGZZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317868 | |
Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
CAS RN |
70965-23-0 | |
Record name | 70965-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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